An In-depth Technical Guide to the Chemical Properties of p-Tolualdehyde-d4
An In-depth Technical Guide to the Chemical Properties of p-Tolualdehyde-d4
This technical guide provides a comprehensive overview of the chemical and physical properties of p-Tolualdehyde-d4, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its properties, spectroscopic profile, and applications, with a comparative context to its non-deuterated analogue, p-Tolualdehyde.
Introduction
p-Tolualdehyde-d4 is the deuterated form of p-Tolualdehyde, an aromatic aldehyde. In this isotopologue, four hydrogen atoms on the benzene ring are replaced with deuterium. This isotopic substitution makes it a valuable tool in various scientific applications, particularly as an internal standard for quantitative analysis by mass spectrometry and as a tracer in metabolic studies.[1] The presence of deuterium atoms provides a distinct mass signature without significantly altering the chemical reactivity of the molecule.
Physical and Chemical Properties
| Property | p-Tolualdehyde-d4 (CAS: 1219804-07-5) | p-Tolualdehyde (CAS: 104-87-0) |
| Molecular Formula | C₈D₄H₄O | C₈H₈O |
| Molecular Weight | 124.17 g/mol [2][3] | 120.15 g/mol [1] |
| Appearance | - | Clear colorless to pale yellow liquid[4] |
| Boiling Point | - | 204-205 °C at 760 mmHg[4] |
| Melting Point | - | -6 °C[4] |
| Density | - | 1.019 g/mL at 25 °C[4] |
| Refractive Index (n20/D) | - | 1.545[4] |
| Solubility | - | Soluble in alcohol and oils; limited solubility in water. |
| Flash Point | - | 80.0 °C[1] |
| Vapor Pressure | - | 0.3 ± 0.4 mmHg at 25°C[1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of p-Tolualdehyde-d4.
Mass Spectrometry
The key feature of p-Tolualdehyde-d4 in mass spectrometry is its molecular ion peak, which is shifted by +4 m/z units compared to the non-deuterated compound due to the four deuterium atoms. The fragmentation pattern is expected to be similar to that of p-Tolualdehyde.
p-Tolualdehyde (Non-deuterated) Mass Spectrum: The mass spectrum of p-Tolualdehyde typically shows a prominent molecular ion peak at m/z 120 and a base peak at m/z 119, corresponding to the loss of a hydrogen atom. Another significant fragment is observed at m/z 91, resulting from the loss of the formyl group (-CHO).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: In the ¹H NMR spectrum of p-Tolualdehyde-d4, the aromatic region will show a significant reduction or absence of signals compared to the non-deuterated compound, as the protons on the benzene ring are replaced by deuterium. The remaining signals would correspond to the aldehydic proton and the methyl protons.
¹³C NMR: The ¹³C NMR spectrum of p-Tolualdehyde-d4 is expected to be very similar to that of p-Tolualdehyde. The carbon signals coupled to deuterium may exhibit triplet splitting due to the spin of the deuterium nucleus (I=1).
Reference ¹H NMR Data for p-Tolualdehyde (CDCl₃):
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9.96 ppm (s, 1H, -CHO)
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7.78 ppm (d, 2H, Ar-H)
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7.33 ppm (d, 2H, Ar-H)
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2.44 ppm (s, 3H, -CH₃)
Reference ¹³C NMR Data for p-Tolualdehyde (CDCl₃):
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192.0 ppm (C=O)
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145.6 ppm (Ar-C)
-
134.2 ppm (Ar-C)
-
129.9 ppm (Ar-CH)
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129.7 ppm (Ar-CH)
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21.9 ppm (-CH₃)
Infrared (IR) Spectroscopy
The IR spectrum of p-Tolualdehyde-d4 will show characteristic C-D stretching vibrations in the region of 2100-2300 cm⁻¹, which are absent in the non-deuterated compound. The other characteristic peaks, such as the C=O stretch of the aldehyde, are expected to be at similar wavenumbers to those of p-Tolualdehyde.
Reference IR Data for p-Tolualdehyde:
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~2820 and 2730 cm⁻¹ (C-H stretch of aldehyde)
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~1700 cm⁻¹ (C=O stretch of aldehyde)
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~1600, 1575, 1500 cm⁻¹ (C=C stretching in aromatic ring)
Experimental Protocols
Synthesis of p-Tolualdehyde-d4
While specific, detailed protocols for the synthesis of p-Tolualdehyde-d4 are not widely published, a general approach involves the deuteration of a suitable starting material. One common method is through acid-catalyzed electrophilic substitution on the aromatic ring using a deuterium source like D₂SO₄ or D₂O with a catalyst.
General Experimental Protocol for Aromatic Deuteration:
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A suitable precursor, such as toluene or p-toluic acid, is dissolved in an appropriate solvent.
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A deuterium source, typically a deuterated acid (e.g., D₂SO₄) or heavy water (D₂O) with a Lewis acid catalyst, is added to the reaction mixture.
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The mixture is heated to facilitate the electrophilic substitution of aromatic protons with deuterium. The reaction time and temperature are optimized to achieve the desired level of deuteration.
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Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
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The organic layer is washed, dried, and the solvent is evaporated.
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The crude product is then purified using techniques such as column chromatography or distillation to yield pure p-Tolualdehyde-d4.
Subsequent chemical modifications, if necessary, would be performed to introduce the aldehyde functionality if the starting material was not already an aldehyde. For instance, if starting from deuterated toluene, a Gattermann-Koch reaction could be employed.[5]
Applications in Research and Drug Development
The primary utility of p-Tolualdehyde-d4 lies in its application as an internal standard in analytical chemistry, particularly in chromatography-mass spectrometry (GC-MS and LC-MS) assays.
Workflow for Use as an Internal Standard
The following diagram illustrates a typical workflow for using p-Tolualdehyde-d4 as an internal standard for the quantification of p-Tolualdehyde in a biological sample.
Caption: A generalized workflow demonstrating the use of p-Tolualdehyde-d4 as an internal standard for the accurate quantification of p-Tolualdehyde in a complex matrix.
Safety and Handling
The safety precautions for p-Tolualdehyde-d4 are expected to be similar to those for p-Tolualdehyde. It should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is combustible and should be kept away from heat and open flames.
Conclusion
p-Tolualdehyde-d4 is a specialized chemical primarily used in analytical and metabolic research. Its key advantage is the mass difference provided by the deuterium atoms, which allows for its use as a highly effective internal standard. While detailed physicochemical and spectroscopic data specifically for the d4 variant are limited in public literature, the properties of the non-deuterated analogue provide a reliable reference point for its expected behavior and characteristics. The synthesis of p-Tolualdehyde-d4 can be achieved through established methods of isotopic labeling, making it accessible for advanced research applications.
